5-Fluoro-2,1,3-benzoxadiazole
Overview
Description
5-Fluoro-2,1,3-benzoxadiazole is a heterocyclic compound that belongs to the benzoxadiazole family. It is characterized by the presence of a fluorine atom at the 5-position of the benzoxadiazole ring. This compound is known for its fluorescent properties, making it useful in various analytical and research applications.
Scientific Research Applications
5-Fluoro-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
5-Fluoro-2,1,3-benzoxadiazole and its derivatives have potential applications in fluorescence imaging with high temporal and spatial resolution . They can be used to monitor biomolecules and biological processes in living systems . Future research may focus on developing diverse electron acceptor materials and exploring their applications in organic optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,1,3-benzoxadiazole typically involves the reaction of 5-fluoro-2-nitroaniline with sodium azide in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the benzoxadiazole ring. The reaction conditions often include heating the reaction mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Mechanism of Action
The mechanism of action of 5-Fluoro-2,1,3-benzoxadiazole is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for fluorescence-based detection and imaging. The molecular targets and pathways involved depend on the specific application, such as binding to amino acids or peptides in biological studies .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-7-nitro-2,1,3-benzoxadiazole
- 4-Chloro-7-nitro-2,1,3-benzoxadiazole
- 4-Nitro-7-piperazino-2,1,3-benzoxadiazole
Uniqueness
5-Fluoro-2,1,3-benzoxadiazole is unique due to the presence of the fluorine atom at the 5-position, which imparts distinct electronic and steric properties. This uniqueness enhances its fluorescent characteristics and makes it particularly suitable for specific analytical and research applications .
Properties
IUPAC Name |
5-fluoro-2,1,3-benzoxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYGTMCIGIHPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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